molecular formula C14H16N2O5 B2418742 N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034529-41-2

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2418742
CAS No.: 2034529-41-2
M. Wt: 292.291
InChI Key: ITJTXTGSSIHHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan compounds are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one oxygen . They are key components in a wide range of chemical reactions and have been used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of furan compounds often involves the reaction of furfuryl alcohol with various reagents . For example, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid .


Molecular Structure Analysis

The molecular structure of furan compounds typically includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, they can participate in imine-imine rearrangement initiated by potassium hydride .


Physical and Chemical Properties Analysis

The physical and chemical properties of furan compounds depend on their specific structures. Generally, they are clear, colorless liquids when pure, but they can become yellow-colored upon prolonged standing .

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. It allows for the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures, showing high efficiency and selectivity (Bhunia, Kumar, & Ma, 2017).

Synthesis Methodology

A novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, providing a new formula for both anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding (Mamedov et al., 2016).

Potential Pro-drug Applications

The 5-nitrofuran-2-ylmethyl group in related molecules has been studied for its potential as a bioreductively activated pro-drug system. This research highlights the possibilities for selective release of therapeutic drugs in hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).

Pheromonal Compound Synthesis

In animal research, a molecule similar to N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide was synthesized and evaluated for its effectiveness in controlling pig estrus. This research highlights the potential application of such compounds in animal reproduction efficiency (박창식 et al., 2009).

Anticancer Agent Development

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, with structural similarities, have been explored as anticancer agents targeting the epidermal growth factor receptor (EGFR). Certain compounds in this category exhibited potent anticancer activities against specific cancer cell lines, highlighting their potential as targeted anticancer agents (Lan et al., 2017).

Safety and Hazards

The safety and hazards associated with furan compounds depend on their specific structures and uses. It’s important to refer to the relevant safety data sheets or other resources for specific information .

Future Directions

Furan platform chemicals have potential for a wide range of applications beyond fuels and plastics. They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-19-12(11-5-3-7-21-11)9-16-14(18)13(17)15-8-10-4-2-6-20-10/h2-7,12H,8-9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJTXTGSSIHHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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